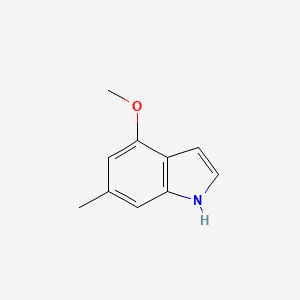

4-Methoxy-6-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-9-8(3-4-11-9)10(6-7)12-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUCSUTXZHPUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646511 | |

| Record name | 4-Methoxy-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-46-3 | |

| Record name | 4-Methoxy-6-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-methoxy-6-methyl-1H-indole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis leverages the venerable Fischer indole synthesis, a reliable and versatile method for the construction of the indole nucleus. This document will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and present a thorough characterization of the target molecule, including spectroscopic analysis. The guide is intended to be a practical resource for researchers and scientists engaged in the synthesis of novel indole derivatives for pharmaceutical and biological applications.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for the design of potent and selective therapeutic agents. The strategic placement of substituents on the indole nucleus allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

The target molecule, this compound, possesses a substitution pattern that is of particular interest for the development of novel therapeutics. The methoxy group at the 4-position and the methyl group at the 6-position can modulate the electronic and steric properties of the indole ring, potentially leading to enhanced binding affinity and selectivity for various biological targets. Derivatives of 4,6-disubstituted indoles have been explored for their potential as antiviral and anticancer agents, highlighting the therapeutic promise of this structural motif.[2][3]

This guide will focus on a practical and scalable synthesis of this compound, providing a solid foundation for further derivatization and exploration of its therapeutic potential.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of this compound points towards the Fischer indole synthesis as the most direct and efficient approach. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a carbonyl compound.[2]

Figure 1: Retrosynthetic analysis of this compound.

The key starting materials identified are (3-methoxy-5-methylphenyl)hydrazine and acetaldehyde . The synthesis of the hydrazine precursor is a critical step and will be addressed in detail.

Synthesis of the Key Precursor: (3-Methoxy-5-methylphenyl)hydrazine

The synthesis of (3-methoxy-5-methylphenyl)hydrazine can be readily achieved from the commercially available 3-methoxy-5-methylaniline via a two-step sequence involving diazotization followed by reduction.

Reaction Scheme

Figure 3: Simplified mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (3-Methoxy-5-methylphenyl)hydrazine | 152.20 | 15.2 g | 0.10 |

| Acetaldehyde | 44.05 | 5.3 g (6.8 mL) | 0.12 |

| Polyphosphoric Acid (PPA) | - | 50 g | - |

| Toluene | 92.14 | 100 mL | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Hexane | 86.18 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 g of polyphosphoric acid and heat to 80 °C with stirring.

-

Hydrazone Formation (in situ): In a separate flask, dissolve 15.2 g (0.10 mol) of (3-methoxy-5-methylphenyl)hydrazine in 100 mL of toluene. To this solution, add 6.8 mL (0.12 mol) of acetaldehyde dropwise while cooling in an ice bath. Stir the mixture for 30 minutes.

-

Cyclization: Add the toluene solution of the in situ formed hydrazone to the preheated polyphosphoric acid.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) to afford this compound as a solid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol [4] |

| Appearance | Off-white to light brown solid |

| CAS Number | 885522-46-3 [4] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the methoxy group, the methyl group, and the N-H proton. [5] * A singlet for the methyl group protons around δ 2.3-2.5 ppm.

-

A singlet for the methoxy group protons around δ 3.8-4.0 ppm.

-

Signals for the aromatic protons on the indole ring in the range of δ 6.5-7.5 ppm.

-

A broad singlet for the N-H proton at δ 8.0 ppm or higher, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. [5] * A signal for the methyl carbon around δ 20-22 ppm.

-

A signal for the methoxy carbon around δ 55-57 ppm.

-

Signals for the aromatic and pyrrole ring carbons in the range of δ 100-155 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹). [5]* MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 161, confirming the molecular weight of the compound. [5]

Conclusion

This technical guide has outlined a reliable and well-established synthetic route for the preparation of this compound, a valuable building block for drug discovery and medicinal chemistry. The Fischer indole synthesis provides a direct and efficient method for the construction of this disubstituted indole scaffold. The detailed experimental protocols and characterization data provided herein should serve as a practical resource for chemists in both academic and industrial settings, facilitating the synthesis and further exploration of this important class of heterocyclic compounds.

References

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 3. Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H11NO | CID 24728816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indole, 4-Methoxy-6-Methyl-(885522-46-3) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 4-Methoxy-6-methyl-1H-indole: A Core Scaffold in Modern Drug Discovery

Introduction: The Enduring Significance of the Indole Nucleus

The indole ring system, a bicyclic structure fusing a benzene ring to a five-membered pyrrole ring, stands as one of the most vital heterocyclic scaffolds in medicinal chemistry.[1][2] This prominence is rooted in its widespread occurrence in nature, forming the core of the essential amino acid tryptophan, numerous alkaloids, and neurotransmitters.[1] Consequently, the indole nucleus is recognized as a "privileged scaffold," a molecular framework that can bind to multiple biological receptors with high affinity, making it a cornerstone in the design of novel therapeutics.[1][2] Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

Within this critical class of compounds, substituted indoles offer a pathway to modulate and refine biological activity. The strategic placement of functional groups, such as methoxy and methyl moieties, significantly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby enhancing its reactivity and interaction with biological targets.[5] This guide focuses on 4-Methoxy-6-methyl-1H-indole , a specific substituted indole that has emerged as a key building block in the development of targeted therapies. Its incorporation into advanced clinical candidates, such as inhibitors of histone methyltransferase EZH2 for B-cell lymphomas, underscores its importance for researchers, scientists, and drug development professionals.[6] This document provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and its pivotal role in contemporary medicinal chemistry.

Core Chemical and Physical Properties

The fundamental identity of this compound is defined by its unique arrangement of atoms and functional groups, which dictates its physical characteristics and chemical behavior. A summary of its core properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 885522-46-3 | [7] |

| Molecular Formula | C₁₀H₁₁NO | [7] |

| Molecular Weight | 161.20 g/mol | [7] |

| Canonical SMILES | CC1=CC2=C(C=CN2)C(=C1)OC | [7] |

| InChIKey | ASUCSUTXZHPUOZ-UHFFFAOYSA-N | [7] |

| Appearance | Expected to be an off-white to pale solid | General Knowledge |

| Boiling Point | 308.2°C at 760 mmHg (Predicted) | [8] |

| XLogP3 | 2.4 | [7] |

Spectroscopic Profile: Structural Elucidation and Verification

Spectroscopic analysis is indispensable for the unambiguous confirmation of the molecular structure of synthesized compounds. The following sections detail the expected spectroscopic signatures for this compound based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

N-H Proton: A broad singlet is anticipated around δ 8.0-8.5 ppm, characteristic of the indole N-H.

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 6.5-7.5 ppm). The H2 and H3 protons on the pyrrole ring will likely appear as doublets or triplets depending on their coupling. The H5 and H7 protons on the benzene ring will appear as singlets or narrow doublets due to their isolation from other protons.

-

Methoxy Group (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-4.0 ppm.

-

Methyl Group (-CH₃): A sharp singlet integrating to three protons is expected around δ 2.3-2.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data.

-

Aromatic Carbons: Signals for the eight carbons of the indole ring are expected between δ 100-140 ppm.

-

Methoxy Carbon: The carbon of the -OCH₃ group should appear around δ 55-60 ppm.

-

Methyl Carbon: The carbon of the -CH₃ group is anticipated around δ 20-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, an Electron Ionization (EI) mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A strong peak at m/z = 161, corresponding to the molecular weight of the compound.

-

Key Fragments: A significant fragment at m/z = 146, corresponding to the loss of a methyl radical ([M-CH₃]⁺) from the methoxy group, is a common fragmentation pathway for methoxy-aromatics.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl and methoxy groups just below 3000 cm⁻¹.

-

C=C Aromatic Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group, typically found in the 1200-1260 cm⁻¹ region.

Synthesis and Chemical Reactivity

Electron-Rich Nature and Reactivity

The indole nucleus is an electron-rich aromatic system. The presence of the electron-donating methoxy group at the C4 position further enhances the electron density of the ring system, making it highly susceptible to electrophilic substitution.[5]

-

Site of Electrophilic Attack: The C3 position of the indole ring is the most nucleophilic and is the primary site for electrophilic attack. This is a foundational principle in indole chemistry.

-

N-H Acidity: The proton on the nitrogen is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions.

Representative Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole core.[1] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. A plausible workflow for the synthesis of this compound is outlined below.

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Fischer Indole Synthesis

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory safety protocols.

Objective: To synthesize this compound from (3-Methoxy-5-methylphenyl)hydrazine.

Step 1 & 2: Preparation of (3-Methoxy-5-methylphenyl)hydrazine (Starting Material) This starting material can be synthesized from 3-Methoxy-5-methylaniline via diazotization followed by reduction, a standard procedure in organic chemistry.

Step 3: Formation of the Hydrazone

-

To a stirred solution of (3-Methoxy-5-methylphenyl)hydrazine (1.0 eq) in ethanol, add a slight excess of acetaldehyde (1.1 eq).

-

Add a catalytic amount of acetic acid (2-3 drops) to facilitate the condensation reaction.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the solvent may be removed under reduced pressure. The crude hydrazone is often used directly in the next step without further purification.

Step 4: Acid-Catalyzed Cyclization

-

Prepare a solution of the acid catalyst. A mixture of polyphosphoric acid (PPA) or a solution of sulfuric acid in a high-boiling solvent like ethylene glycol is commonly used.

-

Carefully add the crude hydrazone from Step 3 to the pre-heated acid catalyst solution at 80-100 °C.

-

Maintain the reaction at this temperature, stirring vigorously for 1-3 hours. The reaction progress should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the reaction.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound using column chromatography on silica gel to obtain the final product.

Central Role in Drug Discovery: EZH2 Inhibition

The true value of a chemical scaffold is realized in its application. This compound serves as the foundational core of CPI-1205 , a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[6]

EZH2 as a Therapeutic Target: EZH2 is a histone methyltransferase, an enzyme that plays a critical role in epigenetic regulation by adding methyl groups to histones, which in turn modifies DNA packaging and gene expression. In many cancers, particularly B-cell lymphomas, EZH2 is overactive, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth. Therefore, inhibiting EZH2 is a promising therapeutic strategy to reactivate these suppressor genes and halt cancer progression.

The indole moiety in CPI-1205 is crucial for its binding affinity and overall pharmacological profile. The methoxy and methyl groups are strategically positioned to optimize interactions within the EZH2 active site.

Caption: EZH2 Inhibition Pathway.

Analytical and Quality Control Protocol

Ensuring the purity and identity of a synthesized compound is paramount in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation and Conditions:

-

System: HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9][10]

-

Mobile Phase: A gradient elution is often effective for indole derivatives.[10][11]

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: Linear gradient from 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 30% B

-

20-25 min: Re-equilibration at 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm and 280 nm (Indoles have strong absorbance in this range).

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration if quantification is needed.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase or a suitable solvent (e.g., methanol) to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared sample onto the equilibrated HPLC system.

-

Data Interpretation: The purity of the sample is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. The retention time should match that of the reference standard.

Conclusion

This compound exemplifies the power of strategic molecular design in medicinal chemistry. As a derivative of the revered indole scaffold, its specific substitution pattern imbues it with favorable chemical and biological properties. Its role as a cornerstone in the synthesis of targeted therapeutics, such as the EZH2 inhibitor CPI-1205, highlights its significance for the future of drug development, particularly in oncology. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is essential for scientists aiming to leverage this potent building block in the creation of next-generation medicines.

References

- Kaushik, N., Kaushik, N., & Sharma, P. (2013). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the Korean Chemical Society, 57(4), 490-503. [Link]

- Prasad, A. N., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 16(5), 656-681. [Link]

- Talreja, S., & Tiwari, S. (2023). RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. BioGecko, 12(03). [Link]

- Kumar, A., & Kumar, A. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Green Chemistry, 7(2), 146-163. [Link]

- Al-Mokyna, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. [Link]

- Yong, J. W. H., et al. (2015). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 20(7), 13057-13073. [Link]

- Yong, J. W. H., et al. (2015). Response characteristics of indole compound standards using HPLC.

- Arora, G., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5000. [Link]

- Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Tetrahedron, 67(38), 7195-7210. [Link]

- Liu, Y., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24728816, this compound.

- Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928-9941. [Link]

- My Skin Recipes. (n.d.). This compound.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]

- 5. soc.chim.it [soc.chim.it]

- 6. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C10H11NO | CID 24728816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-6-methyl-1H-indole (CAS: 885522-46-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] This guide focuses on the synthetically accessible, yet underexplored derivative, 4-Methoxy-6-methyl-1H-indole. While specific biological data for this compound remains nascent, its structural motifs—a methoxy group at the 4-position and a methyl group at the 6-position—suggest a rich potential for biological activity. This document provides a comprehensive overview of its physicochemical properties, a proposed, detailed synthetic protocol based on established methodologies, and an exploration of its potential therapeutic relevance by examining structurally related compounds. The aim is to provide a foundational resource for researchers interested in exploring the synthetic utility and pharmacological potential of this specific indole derivative.

Introduction to the Indole Scaffold and this compound

Indole, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, capable of interacting with a multitude of biological receptors and enzymes.[3] The electron-rich nature of the indole ring allows it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal pharmacophore for targeting diverse biological pathways. Methoxy substitution, in particular, is known to enhance the reactivity and often modulates the biological activity of the indole core.[1]

This compound is a specific derivative featuring a methoxy group on the benzene ring portion and a methyl group at the 6-position. These substitutions are anticipated to influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a reliable synthetic route can be proposed based on the well-established Fischer indole synthesis.[4][5] This classical reaction provides a versatile and robust method for constructing the indole core from readily available starting materials.

Proposed Synthetic Protocol: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a[4][4]-sigmatropic rearrangement to form the indole ring.[4]

Workflow for the Proposed Synthesis of this compound

Caption: Proposed Fischer indole synthesis workflow.

Step-by-Step Methodology:

-

Synthesis of (3-Methoxy-5-methylphenyl)hydrazine (Starting Material):

-

Dissolve 3-Methoxy-5-methylaniline in a suitable acidic medium (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.

-

Reduce the diazonium salt in situ using a reducing agent such as tin(II) chloride in concentrated HCl to yield the target hydrazine.

-

Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.

-

-

Formation of the Hydrazone:

-

Dissolve the synthesized (3-Methoxy-5-methylphenyl)hydrazine in a suitable solvent like ethanol.

-

Add a slight excess of acetaldehyde.

-

Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the hydrazine.

-

The resulting hydrazone can often be used in the next step without further purification.

-

-

Fischer Indolization (Cyclization):

-

Add the crude hydrazone to a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.[4]

-

Heat the mixture, typically between 80-150 °C, while monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and quench by carefully pouring it onto ice water.

-

Neutralize the solution with a base (e.g., NaOH or NaHCO₃).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

| Property | Value | Source |

| CAS Number | 885522-46-3 | N/A |

| Molecular Formula | C₁₀H₁₁NO | N/A |

| Molecular Weight | 161.20 g/mol | N/A |

| Appearance | Solid | N/A |

| Purity | >95% (typical) | N/A |

| Storage | Sealed in dry, room temperature | N/A |

| ¹H NMR | Spectrum available | [6] |

| ¹³C NMR | Spectrum available | [6] |

| Mass Spectrum | Spectrum available | [6] |

| Infrared (IR) | Spectrum available | [6] |

Note: Detailed spectral data can be obtained from commercial suppliers and should be used for definitive structural confirmation.

Potential Biological Relevance and Future Research Directions

While no specific biological activities have been reported for this compound, the indole scaffold is present in a multitude of bioactive natural products and synthetic drugs.[7][8] The substitution pattern of this particular molecule allows for informed hypotheses regarding its potential therapeutic applications.

Insights from Structurally Related Bioactive Indoles

-

Anticancer Activity: Many methoxy-substituted indoles have demonstrated potent anticancer activity, often through the inhibition of tubulin polymerization.[9] For example, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole is a highly active derivative that disrupts microtubule assembly, a mechanism similar to the well-known anticancer agent colchicine.[9] The methoxy group is often crucial for this activity.[9]

-

Signaling Pathway Modulation: Indole derivatives are known to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[3] Inhibition of this pathway is a validated strategy in oncology.

-

Aryl Hydrocarbon Receptor (AhR) Modulation: Methyl- and methoxy-substituted indoles have been identified as both agonists and antagonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.[10]

Hypothesized Mechanism of Action: A Representative Signaling Pathway

Given the prevalence of anticancer activity among substituted indoles, a plausible, yet unconfirmed, mechanism of action for this compound could involve the inhibition of critical cell signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer, and its inhibition is a key therapeutic strategy.

Representative PI3K/Akt Signaling Pathway Potentially Targeted by Indole Derivatives

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Disclaimer: This diagram illustrates a common mechanism of action for some bioactive indole derivatives. It is a representative pathway and has not been experimentally validated for this compound.

Recommendations for Future Research

-

Biological Screening: The primary focus should be on comprehensive biological screening of this compound in various cancer cell lines to assess its cytotoxic and antiproliferative effects.

-

Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies should aim to elucidate the mechanism of action, including tubulin polymerization assays and investigation of its effects on key signaling pathways like PI3K/Akt and MAPK.

-

In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in animal models to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will be crucial to establish a clear structure-activity relationship and to optimize the lead compound for enhanced potency and drug-like properties.

Conclusion

This compound represents a structurally intriguing yet underexplored molecule. Its synthesis is feasible through established methods like the Fischer indole synthesis. While direct biological data is currently unavailable, the known activities of structurally related methoxy- and methyl-substituted indoles provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the field of oncology. This guide serves as a foundational resource to stimulate and support future research into the synthesis, characterization, and pharmacological evaluation of this promising compound.

References

- Synthesis, reactivity and biological properties of methoxy-activ

- Sharma, P. K., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 1-20.

- Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026.

- Bioactive Indole Diketopiperazine Alkaloids from the Marine Endophytic Fungus Aspergillus sp. YJ191021. (2021). Marine Drugs, 19(3), 157.

- Kam, T. S., et al. (2004). Biologically Active Indole Alkaloids from Kopsia arborea.

- Ishii, H., et al. (1998). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 46(10), 1531-1538.

- Bischler–Möhlau indole synthesis. (n.d.). In chemeurope.com. Retrieved January 7, 2026.

- Macías-Pérez, I., et al. (2021). Bioactive Indole Alkaloids from Croton echioides. Journal of the Brazilian Chemical Society, 32(8), 1645-1652.

- Bischler–Möhlau indole synthesis. (n.d.). In SciSpace. Retrieved January 7, 2026.

- 1H-Indole, 4-Methoxy-6-Methyl-(885522-46-3) 1 H NMR. (n.d.). In ChemicalBook.

- Medda, R., et al. (2001). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry, 9(12), 3125-3132.

- Wang, Y., et al. (2022). Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. Molecules, 27(21), 7249.

- Zolfigol, M. A., et al. (2014). A Study on the Effect of Catalyst and Substituent in a Catalyzed Reaction on the Direction of Cyclization of Unsymmetrical Ketone Phenylhydrazones in the Fischer Indole Synthesis. Scientia Iranica, 21(6), 2059-2065.

- Fernandes, C., et al. (2024).

- Wang, X., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(35), 21545-21556.

- Fischer indole synthesis. (n.d.).

- Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.

- Dvorak, Z., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition, 46(8), 1102-1111.

- Fischer Indole Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 7, 2026.

- Taber, D. F., & Stachel, S. J. (2016). Bischler Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 249-250). John Wiley & Sons, Inc.

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter.

- O'Donnell, A. F., et al. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules, 25(24), 5898.

- Methyl 1H-indole-3-carboxyl

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Supporting information Indoles. (n.d.). The Royal Society of Chemistry.

Sources

- 1. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methoxy-6-methyl-1H-indole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4-Methoxy-6-methyl-1H-indole (CAS No. 885522-46-3). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of this compound. The guide emphasizes not only the data itself but also the underlying principles and experimental considerations crucial for accurate interpretation and application in a research setting.

Introduction to this compound

This compound is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The strategic placement of a methoxy group at the 4-position and a methyl group at the 6-position of the indole ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate structural elucidation and characterization are paramount, and for this, a detailed understanding of its spectroscopic signature is essential.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly contingent on meticulous sample preparation and the appropriate selection of acquisition parameters.

1. Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (like the N-H of indole), deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often allows for the observation of the N-H proton signal.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube.

2. Data Acquisition (¹H and ¹³C NMR):

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.

-

¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include an appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., with the Nuclear Overhauser Effect) is standard for acquiring a ¹³C spectrum, where each unique carbon atom appears as a singlet.

Diagram of the NMR Experimental Workflow:

Caption: General workflow for NMR analysis.

¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.0 - 8.2 | br s | 1H | N-H | The indole N-H proton is typically a broad singlet in a downfield region, its exact position being sensitive to concentration and solvent. |

| ~6.9 - 7.1 | t | 1H | H-2 | The H-2 proton of the indole ring is a triplet due to coupling with the N-H and H-3 protons. |

| ~6.7 - 6.9 | s | 1H | H-7 | With substitution at positions 4 and 6, H-7 is expected to be a singlet. |

| ~6.5 - 6.7 | s | 1H | H-5 | Similarly, H-5 is predicted to be a singlet due to the adjacent methyl group at C-6. |

| ~6.3 - 6.5 | t | 1H | H-3 | The H-3 proton is typically a triplet due to coupling with the H-2 proton and the N-H proton. |

| ~3.8 - 4.0 | s | 3H | -OCH₃ | Methoxy protons are characteristically a sharp singlet in this region. |

| ~2.3 - 2.5 | s | 3H | -CH₃ | Aromatic methyl protons typically appear as a singlet in this upfield region. |

¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~154 | C-4 | The carbon bearing the electron-donating methoxy group is expected to be significantly downfield. |

| ~136 | C-7a | A quaternary carbon in the indole ring system. |

| ~130 | C-6 | The carbon with the methyl substituent. |

| ~122 | C-2 | The C-2 carbon of the indole pyrrole ring. |

| ~121 | C-3a | Another quaternary carbon of the indole core. |

| ~115 | C-7 | Aromatic CH carbon. |

| ~103 | C-3 | The C-3 carbon of the pyrrole ring, typically upfield. |

| ~100 | C-5 | Aromatic CH carbon. |

| ~55 | -OCH₃ | The methoxy carbon. |

| ~21 | -CH₃ | The methyl carbon. |

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Analysis

1. Sample Preparation:

-

Dilution: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Further Dilution: Take an aliquot of this stock solution and dilute it further to a final concentration in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.

-

Filtration: Ensure the final solution is free of particulates by filtering it if necessary.

2. Data Acquisition (Electrospray Ionization - ESI):

-

Ionization Mode: Electrospray ionization is a soft ionization technique suitable for polar and semi-polar molecules like indoles. Both positive and negative ion modes can be explored, though indoles typically ionize well in positive mode ([M+H]⁺).

-

Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation from any potential impurities prior to analysis.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is ideal for obtaining accurate mass measurements, which can be used to confirm the elemental composition.

Predicted Mass Spectrum

-

Molecular Formula: C₁₀H₁₁NO

-

Molecular Weight: 161.20 g/mol

-

Predicted Molecular Ion Peak ([M+H]⁺): m/z 162.0913 (calculated for C₁₀H₁₂NO⁺)

Major Fragmentation Pathways:

The fragmentation of indole derivatives can be complex. For this compound, key fragmentations would likely involve:

-

Loss of a methyl radical (•CH₃) from the methoxy group: leading to a fragment ion at m/z 146.

-

Loss of formaldehyde (CH₂O) from the methoxy group: resulting in a fragment at m/z 131.

-

Cleavage of the pyrrole ring: which can lead to a variety of smaller fragments.

Diagram of a General MS Workflow:

Caption: A generalized workflow for mass spectrometry analysis.

III. Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For a solid sample like this compound, the most common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (methyl & methoxy) |

| ~1620-1580 | C=C Stretch | Aromatic Ring |

| ~1460 | C-H Bend | Methyl group |

| ~1250 | C-O Stretch | Aryl-alkyl ether |

| ~1050 | C-O Stretch | Aryl-alkyl ether |

| ~800-700 | C-H Bend | Aromatic out-of-plane bending |

Conclusion

The spectroscopic data presented in this guide, while predicted based on established principles and data from analogous compounds, provides a robust framework for the identification and characterization of this compound. Researchers and drug development professionals can leverage this information for reaction monitoring, quality control, and the interpretation of experimental results in their synthetic and medicinal chemistry endeavors. It is always recommended to confirm these predicted data with experimental results for any new batch of the compound.

References

- PubChem: this compound.

- Royal Society of Chemistry, Supporting Information for various indole syntheses.

- BenchChem Application Notes: NMR Spectroscopy of Indole Compounds. (Illustrative example of a source for protocols and general indole spectral characteristics).

- Mass Spectrometry Sample Preparation Guide - Organomation.

- Chemistry LibreTexts: Mass Spectrometry - Fragmentation Patterns.

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Methoxy-6-methyl-1H-indole

Introduction

4-Methoxy-6-methyl-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug development. Its structural framework is a recurring motif in various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the 1H NMR spectrum of this compound, offering insights into the chemical environment of each proton. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for routine and in-depth molecular characterization.

The indole scaffold consists of a bicyclic structure, comprising a benzene ring fused to a pyrrole ring. The substituents on this core, a methoxy group at position 4 and a methyl group at position 6, significantly influence the electron density distribution within the ring system. This, in turn, dictates the chemical shifts and coupling patterns observed in the 1H NMR spectrum. Understanding these nuances is critical for unambiguous spectral assignment and, consequently, for confirming the molecular identity.

Predicted 1H NMR Spectral Analysis

The interpretation of an NMR spectrum involves the analysis of chemical shifts, integration, and signal splitting (multiplicity)[1][2][3]. The predicted 1H NMR spectrum of this compound is based on established principles of NMR theory and empirical data from similar substituted indoles[4][5][6].

1. Aromatic Protons:

-

H1 (N-H): The proton attached to the nitrogen atom of the pyrrole ring is expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 8.5 ppm. Its chemical shift is sensitive to solvent and concentration.

-

H2 and H3 (Pyrrole Ring): The protons on the pyrrole ring, H2 and H3, are anticipated to show characteristic signals. Due to the influence of the adjacent nitrogen, H2 typically resonates further downfield than H3. They often appear as multiplets due to coupling with each other and potentially with the N-H proton.

-

H5 and H7 (Benzene Ring): The protons on the benzene portion of the indole ring, H5 and H7, are in distinct chemical environments. The methoxy group at C4 is an electron-donating group, which will shield adjacent protons, causing an upfield shift. The methyl group at C6 will have a similar, albeit weaker, shielding effect. H5 is situated between the methoxy and methyl groups, while H7 is adjacent to the pyrrole ring fusion. These protons will likely appear as singlets or narrow doublets due to the substitution pattern limiting vicinal coupling.

2. Substituent Protons:

-

-OCH3 (Methoxy Group): The three protons of the methoxy group are chemically equivalent and will therefore appear as a sharp singlet. Due to the electronegativity of the attached oxygen atom, this signal is expected in the range of δ 3.8-4.0 ppm[1].

-

-CH3 (Methyl Group): The three protons of the methyl group are also equivalent and will present as a singlet. This signal is typically found in the upfield region of the aromatic spectrum, around δ 2.3-2.5 ppm.

Tabulated 1H NMR Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the protons of this compound. These predictions are based on analogous substituted indole structures reported in the literature[7][8][9][10][11].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 (N-H) | 8.0 - 8.5 | Broad Singlet | 1H |

| H2 | ~7.0 - 7.2 | Multiplet | 1H |

| H3 | ~6.4 - 6.6 | Multiplet | 1H |

| H5 | ~6.7 - 6.9 | Singlet/Doublet | 1H |

| H7 | ~6.9 - 7.1 | Singlet/Doublet | 1H |

| -OCH3 | 3.8 - 4.0 | Singlet | 3H |

| -CH3 | 2.3 - 2.5 | Singlet | 3H |

Molecular Structure and Proton Labeling

To visualize the proton assignments, the following diagram illustrates the structure of this compound with the protons labeled according to the IUPAC numbering of the indole ring.

Caption: Labeled structure of this compound.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a generalized, yet detailed, protocol for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly for the N-H proton.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the 1H frequency.

-

Set the appropriate acquisition parameters:

-

Pulse Angle: 30-45 degrees for quantitative measurements.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds (should be at least 5 times the longest T1 for accurate integration).

-

Number of Scans: 8-16 scans for a reasonably concentrated sample. More scans may be necessary for dilute samples.

-

Spectral Width: A typical range for 1H NMR is -2 to 12 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Workflow for Spectral Interpretation

The following flowchart outlines the logical steps involved in the interpretation of the 1H NMR spectrum of this compound.

Caption: Workflow for 1H NMR spectral interpretation.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of information that is crucial for its structural confirmation. By carefully analyzing the chemical shifts, integration, and coupling patterns, a complete assignment of all proton signals can be achieved. The electron-donating effects of the methoxy and methyl substituents play a key role in determining the precise locations of the aromatic proton signals. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of indole derivatives, enabling them to confidently interpret their NMR data and ensure the integrity of their compounds.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.

- ResearchGate. (n.d.). 1H NMR chemical shift assignments for M2 compared with several indole standards.

- Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076).

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.

- ResearchGate. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.

- University of California, Irvine. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule.

- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.

- Taylor & Francis Online. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles.

- MDPI. (n.d.). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction.

- National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition.

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

- ResearchGate. (2023, May 15). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.

- National Institutes of Health. (n.d.). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas.

- ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 4. youtube.com [youtube.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 9. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the 13C NMR Analysis of 4-Methoxy-6-methyl-1H-indole

This in-depth technical guide provides a comprehensive framework for the ¹³C NMR analysis of 4-Methoxy-6-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of substituted indoles using advanced NMR spectroscopy. We will move beyond a simple recitation of data to explore the causal relationships between molecular structure and spectral output, ensuring a robust and self-validating analytical approach.

Introduction: The Structural Significance of Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The precise substitution pattern on the indole ring is critical to its biological activity, making unambiguous structural confirmation an essential step in any research and development pipeline. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a direct fingerprint of the carbon skeleton of a molecule. For a molecule like this compound, ¹³C NMR, particularly in conjunction with two-dimensional techniques, allows for the definitive assignment of each carbon atom, confirming its constitution and purity.

Part 1: Theoretical Underpinnings and Predicted Chemical Shifts

The chemical shift of a given carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. In this compound, the electron-donating effects of the methoxy (-OCH₃) and methyl (-CH₃) groups, as well as the inherent electronic properties of the indole ring system, govern the spectral dispersion.

The methoxy group at the C4 position is a strong resonance electron-donating group, which is expected to significantly shield the ortho (C3a, C5) and para (C7) positions. Conversely, it will deshield the ipso carbon (C4). The methyl group at C6, a weaker electron-donating group, will exert a more modest shielding effect on the ortho (C5, C7) and para (C3a) carbons, and a deshielding effect on the ipso carbon (C6). The interplay of these substituent effects determines the final chemical shifts.

Based on established data for substituted indoles and aromatic compounds, we can predict the approximate ¹³C NMR chemical shifts for this compound.[1][2]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 123-127 | Relatively unaffected by benzene ring substituents; typical for C2 of indole. |

| C3 | 100-104 | Shielded by the nitrogen atom. |

| C3a | 125-130 | Influenced by both the nitrogen and the shielding from the C6-methyl group. |

| C4 | 150-155 | Deshielded due to the direct attachment of the electronegative oxygen of the methoxy group. |

| C5 | 110-115 | Shielded by the ortho methoxy group and the methyl group. |

| C6 | 130-135 | Deshielded by the attached methyl group. |

| C7 | 115-120 | Shielded by the para methoxy group and ortho to the methyl group. |

| C7a | 135-140 | Quaternary carbon adjacent to the nitrogen. |

| -OCH₃ | 55-60 | Typical range for a methoxy group on an aromatic ring.[3] |

| -CH₃ | 20-25 | Typical range for a methyl group on an aromatic ring. |

Part 2: Experimental Protocol for High-Resolution ¹³C NMR

To obtain high-quality, unambiguous ¹³C NMR data, a systematic experimental approach is crucial. The following protocol outlines the necessary steps from sample preparation to data acquisition.

Experimental Workflow

Caption: A typical workflow for the acquisition and analysis of ¹³C NMR data.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-15 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent can slightly affect chemical shifts.[4]

-

For precise referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

-

¹³C {¹H} NMR (Proton-Decoupled):

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds to allow for adequate T1 relaxation of quaternary carbons.

-

Spectral Width: 0 to 220 ppm.

-

-

DEPT-135:

-

This experiment is crucial for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals (not present in the aromatic core of the title compound) would be negative. Quaternary carbons are not observed.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

This 2D experiment correlates each carbon atom with its directly attached proton(s) (¹J C-H). This is instrumental in assigning protonated carbons.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

This 2D experiment reveals correlations between carbons and protons that are two or three bonds apart (²⁻³J C-H). It is the key to assigning quaternary carbons and piecing together the molecular fragments.[5]

-

-

Part 3: Spectral Analysis and Structural Assignment - A Self-Validating System

The trustworthiness of a structural assignment comes from the convergence of data from multiple, independent NMR experiments. The combination of 1D and 2D NMR provides a self-validating system for the elucidation of this compound.

-

Initial Assignment from ¹³C and DEPT-135 Spectra:

-

The ¹³C spectrum will show ten distinct signals (assuming no accidental overlap).

-

The DEPT-135 spectrum will show the signals for the methoxy and methyl carbons as positive peaks, as well as the protonated carbons of the indole ring. The quaternary carbons (C3a, C4, C6, C7a) will be absent.

-

-

Assigning Protonated Carbons with HSQC:

-

The HSQC spectrum provides direct C-H correlations. For example, the proton signal corresponding to H5 will show a cross-peak to the carbon signal of C5. By first assigning the more easily interpretable ¹H NMR spectrum, the attached carbons can be definitively identified.

-

-

Assigning Quaternary Carbons and Confirming Connectivity with HMBC:

-

The HMBC spectrum is the final piece of the puzzle. It allows for the assignment of non-protonated carbons and confirms the overall structure. For instance, the protons of the C6-methyl group should show a correlation to C6 (²J), C5 (³J), and C7 (³J). The protons of the methoxy group will correlate to C4 (²J).

-

HMBC Correlation Diagram

Caption: Key expected HMBC (²⁻³J C-H) correlations for this compound.

By systematically analyzing these correlations, each carbon signal can be assigned with a high degree of confidence, providing a self-consistent and validated structural elucidation.

Conclusion

The ¹³C NMR analysis of this compound, when approached with a combination of theoretical prediction, rigorous experimental protocol, and multi-faceted data analysis, yields an unambiguous structural assignment. This guide provides the framework for such an analysis, emphasizing the importance of a self-validating system through the synergistic use of 1D and 2D NMR techniques. This level of analytical rigor is paramount in the fields of chemical research and drug development, where molecular structure dictates function.

References

- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.

- Panasenko, A. A., Caprosh, O., Radul, O., & Rekhter, M. (1994). ¹³C NMR spectra of some indole derivatives. Chemistry of Heterocyclic Compounds, 30(5), 564-567.

- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.

- Jákupec, M. A., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(5), 971-979.

- Royal Society of Chemistry. (n.d.). Supporting information.

- Sci-Tube. (2025, February 22).

- University of Wisconsin, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- ResearchGate. (n.d.). ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in DMSO-d6, including results obtained by heteronuclear 2D shift-correlated HMQC (¹J CH) and HMBC (n J CH, n=2 and 3).

- ResearchGate. (n.d.). Experimental and Calculated ¹³C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a.

- Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.

- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0032076).

- Semantic Scholar. (1994, April 1). Methoxy group conformation effects on ¹³C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene.

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

- MDPI. (n.d.). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0000466).

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). NMR: Intermediate Level, Spectrum 5.

- Indian Academy of Sciences. (n.d.). ¹³C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones.

- Semantic Scholar. (n.d.). ¹³C NMR Substituent Chemical Shifts in 6-(4-Substituted Phenylimino) Methyl Uracils.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- National Institutes of Health. (2024, December 23). DFT Approach for Predicting ¹³C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations.

Sources

- 1. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. researchgate.net [researchgate.net]

Introduction: The Molecular Fingerprint of a Key Heterocycle

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Methoxy-6-methyl-1H-indole

This guide provides a comprehensive exploration of the principles, experimental protocols, and spectral interpretation involved in the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the fundamental causality behind experimental choices, ensuring a robust and reproducible analytical approach.

This compound (C₁₀H₁₁NO, Molar Mass: 161.20 g/mol ) is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and materials science.[1][2][3] Indole derivatives are foundational components of numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities.[3][4] Accurate and unambiguous structural characterization is paramount for quality control, reaction monitoring, and regulatory compliance.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for this purpose.[5][6][7] The method relies on the principle that molecular bonds vibrate at specific, quantized frequencies.[6][8] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectrum. This spectrum acts as a "molecular fingerprint," providing definitive identification of the compound and detailed information about its functional groups.[7][9]

The Power of Fourier Transform: Principles of FT-IR Spectroscopy

Modern infrared spectroscopy is dominated by the Fourier Transform (FT) method due to its significant advantages over older, dispersive techniques.[7] In an FT-IR instrument, a broadband infrared source is used, and all frequencies pass through the sample simultaneously.[6]

The core of the instrument is a Michelson interferometer, which consists of a beam splitter, a fixed mirror, and a moving mirror.[10] As the moving mirror oscillates, it creates an interference pattern between the two light paths. The detector measures this combined signal, known as an interferogram—a plot of light intensity versus time (or mirror position).[6][7] A mathematical operation called a Fast Fourier Transform (FFT) is then applied to this interferogram, converting the time-domain data into a frequency-domain spectrum (intensity vs. wavenumber), which is the final output used for analysis.[5][10] This approach provides two key benefits:

-

Fellgett's (Multiplex) Advantage: Measuring all frequencies at once dramatically improves the signal-to-noise ratio compared to scanning them one by one.[5]

-

Jacquinot's (Throughput) Advantage: The energy throughput of an interferometer is much higher than that of a dispersive instrument with slits, leading to better sensitivity.

A Self-Validating Protocol for Solid-State Analysis: The KBr Pellet Method

For obtaining a high-quality transmission spectrum of a solid sample like this compound, the potassium bromide (KBr) pellet method is a fundamental and widely used technique.[11] The success of this method hinges on creating an optically transparent matrix that allows infrared light to pass through the dispersed sample with minimal scattering.[12][13] The following protocol is designed to be self-validating by emphasizing the critical control points that ensure data integrity.

Essential Materials and Equipment

-

Sample: 1-2 mg of this compound, finely powdered.

-

Matrix: 100-200 mg of spectroscopy-grade Potassium Bromide (KBr), thoroughly dried.

-

Grinding: Agate mortar and pestle.

-

Pressing: A pellet-forming die set (e.g., 13 mm diameter) and a hydraulic press.

-

Instrumentation: A calibrated FT-IR spectrometer.

-

Drying: A laboratory oven or desiccator.

Causality-Driven Experimental Workflow

The primary adversary in this technique is moisture. KBr is highly hygroscopic and readily absorbs atmospheric water, which has strong infrared absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure key spectral features of the analyte.[12][13] Therefore, every step is meticulously designed to eliminate water contamination.

Caption: KBr Pellet Preparation and FT-IR Analysis Workflow.

Step-by-Step Methodology

-

Material Preparation (Moisture Elimination):

-

Sample and Matrix Handling:

-

On an analytical balance, weigh approximately 1-2 mg of the this compound sample.

-

Separately, weigh 100-200 mg of the dried KBr. The sample-to-KBr ratio of approximately 1:100 is crucial for achieving optimal peak intensities (maximum absorbance ~1.0, or ~10% transmittance).[11][14]

-

Crucial Insight: First, grind the sample alone in the agate mortar to a very fine powder. This ensures the analyte particles are small enough to prevent light scattering. Then, add the KBr and mix gently but thoroughly to achieve a uniform dispersion.[12] Over-grinding the KBr itself is unnecessary and increases exposure time to atmospheric moisture.

-

-

Pellet Pressing:

-

Transfer a portion of the mixture into the die body, ensuring an even layer.

-

Assemble the die and place it in a hydraulic press.

-

Gradually apply pressure up to 8-10 metric tons for a standard 13 mm die.[12][13] The KBr will undergo plastic deformation, flowing to form a solid, transparent disc.[11]

-

Hold the pressure for 1-2 minutes to allow trapped air to escape and ensure a uniformly dense pellet.[12]

-

Slowly release the pressure and carefully disassemble the die to retrieve the transparent pellet. A cloudy or opaque pellet indicates poor mixing, insufficient pressure, or moisture contamination and should be discarded.

-

-

Data Acquisition:

-

Place the pellet in the spectrometer's sample holder.

-

First, run a background scan with the sample chamber empty. This measures the spectrum of the instrument and atmospheric components (H₂O, CO₂) and is automatically subtracted from the sample spectrum.

-